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Compound of Interest

1-CBZ-4-AMINO-4-
METHYLPIPERIDINE

Cat. No.: B596396

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 4-amino-4-methylpiperidine-
1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details
its chemical structure, physicochemical properties, a proposed synthetic pathway with
experimental protocols, and its significant application in the discovery of novel therapeutics,
particularly C-C chemokine receptor type 5 (CCR5) antagonists.

Identity and Physicochemical Properties

Benzyl 4-amino-4-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative. The
core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group
and substituted at the C4 position with both a methyl and an amino group. This quaternary
center is a key structural motif in various biologically active molecules.

The compound is primarily used as a synthetic intermediate. Its free amino group allows for
further chemical modification, while the Cbz group provides stable protection of the piperidine
nitrogen, which can be removed under specific conditions. Its direct precursor, in which the 4-
amino group is protected with a tert-butoxycarbonyl (Boc) group, is also a commercially
available and widely used intermediate.

Table 1: Physicochemical Properties of Benzyl 4-amino-4-methylpiperidine-1-carboxylate and
its Boc-Protected Precursor
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Benzyl 4-amino-4-

Benzyl 4-{[(tert-
butoxy)carbonyl]amino}-4-

Property methylpiperidine-1- L
methylpiperidine-1-
carboxylate
carboxylate
CAS Number 169750-59-8 169750-60-1[1]
Molecular Formula C14H20N202 C19H28N204
Molecular Weight 248.32 g/mol 348.44 g/mol
Benzyl 4-methyl-4-[(2-
Benzyl 4-amino-4- methylpropan-2-
IUPAC Name Y yiprop

methylpiperidine-1-carboxylate

yl)oxycarbonylamino]piperidine

-1-carboxylate[1]

Physical Form

Data not available

Solid

Solubility Data not available Data not available
Melting Point Data not available Data not available
Boiling Point Data not available Data not available

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for benzyl 4-amino-4-methylpiperidine-1-carboxylate is not

readily available, which is common for specialized chemical building blocks. However, a

plausible and efficient synthetic route can be designed based on established methods for

creating 4-substituted-4-aminopiperidine derivatives[2]. The proposed pathway involves the

synthesis of the N-Boc protected intermediate followed by a final deprotection step.

Proposed Synthetic Workflow
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Synthesis of Boc-Protected Intermediate

1. N-Cbz-4-piperidone

'

2. Strecker Reaction
(TMSCN, MeNH2)

i

3. Nitrile Hydrolysis
(HCI)

:

4. Boc Protection
(Boc)20

:

Benzyl 4-((tert-butoxycarbonyl)amino)-
4-methylpiperidine-1-carboxylate

Final Degrotection

5. Acidic Deprotection
(TFA or HCI in Dioxane)

:

Benzyl 4-amino-4-methyl-
piperidine-1-carboxylate
(Target Compound)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.
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Experimental Protocol: Synthesis of the Boc-Protected
Intermediate

This protocol is a generalized procedure adapted from common synthetic routes for analogous
compounds.

e Step 1 & 2: Formation of a-aminonitrile via Strecker Reaction

o To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol, add methylamine (1.1 eq, as a
solution in THF or water) and trimethylsilyl cyanide (TMSCN, 1.2 eq).

o Stir the reaction mixture at room temperature for 12-24 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-
Mass Spectrometry (LC-MS).

o Upon completion, quench the reaction by carefully adding a saturated aqueous solution of
sodium bicarbonate.

o Extract the product with ethyl acetate, wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude a-
aminonitrile.

o Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

[¢]

Dissolve the crude a-aminonitrile in concentrated hydrochloric acid (6-12 M).

o

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

o

Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a strong
base (e.g., NaOH solution) to precipitate the amino acid product.

o

Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
e Step 4: Boc Protection of the Amino Group

o Suspend the amino acid (1.0 eq) in a mixture of dioxane and water.
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o Add di-tert-butyl dicarbonate ((Boc)20, 1.5 eq) and a base such as sodium hydroxide or
triethylamine to maintain a pH of 9-10.

o Stir vigorously at room temperature for 4-12 hours until the reaction is complete
(monitored by TLC).

o Acidify the reaction mixture to pH 3 with a cold solution of 1M HCI or potassium bisulfate.

o Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate to yield benzyl 4-{[(tert-
butoxy)carbonyllamino}-4-methylpiperidine-1-carboxylate.

Experimental Protocol: Final Deprotection Step

» Step 5: Removal of the Boc Protecting Group

o Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or 1,4-dioxane.

o Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid
(TFA, 20-50% in DCM) or a 4M solution of HCI in 1,4-dioxane.

o Stir the solution at room temperature for 1-4 hours.
o Monitor the deprotection by TLC or LC-MS.
o Upon completion, remove the solvent and excess acid under reduced pressure.

o The resulting product, benzyl 4-amino-4-methylpiperidine-1-carboxylate, is often obtained
as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly or neutralized
with a mild base if the free amine is required.

Analytical Characterization

Detailed analytical data such as *H NMR, 3C NMR, and mass spectrometry for the final
compound are not available in the cited literature. However, commercial suppliers of the Boc-
protected precursor confirm that characterization is typically performed using standard
analytical methods like LC-MS, GC-MS, HPLC, and NMR[1].

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.synhet.com/products/CAS-169750-60-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Expected Analytical Data

. Benzyl 4-amino-4-methylpiperidine-1-
Analysis Method
carboxylate (Expected)

Signals corresponding to the benzyl group
protons (~7.3 ppm), the benzylic CHz protons
~5.1 ppm), piperidine ring protons (broad

14 NMR (. ppm), pip ap (
signals, ~1.5-3.8 ppm), and the methyl group
singlet (~1.2 ppm). The NHz protons would

appear as a broad singlet.

Signals for the carbonyl carbon of the
carbamate, aromatic carbons of the benzyl

13C NMR group, the benzylic CHz carbon, the quaternary
C4 carbon of the piperidine ring, other piperidine

carbons, and the methyl carbon.

Mass Spec (ESI+) Expected [M+H]* ion at m/z = 249.16.

Applications in Drug Discovery

The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in medicinal
chemistry[2]. Benzyl 4-amino-4-methylpiperidine-1-carboxylate serves as a crucial building
block for synthesizing more complex molecules, most notably antagonists of the CCR5
receptor.

Role as a Scaffold for CCR5 Antagonists

The CCRS5 receptor is a co-receptor used by the most common strains of HIV-1 to enter host T-
cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Several
potent, small-molecule CCR5 antagonists, such as Vicriviroc (Sch-D), are based on a
piperazino-piperidine core[2][3]. The 4-amino-4-methylpiperidine moiety is a key component of
this core, providing a necessary scaffold for orienting other pharmacophoric elements.

The synthesis of these complex antagonists often employs a convergent approach where the
substituted 4-aminopiperidine fragment is prepared separately and then coupled with other
parts of the molecule[2][3]. The use of building blocks like the title compound facilitates the
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efficient and modular assembly of libraries of potential drug candidates for structure-activity
relationship (SAR) studies[3][4].

Drug Development Workflow

Benzyl 4-amino-4-methyl-
piperidine-1-carboxylate
(Core Scaffold)

Chemical Elaboration
(e.g., Amide Coupling, Alkylation)

Step 2

Library of Piperazino-Piperidine Analogs

Step 3

Screening for CCR5 Antagonism
(e.g., Binding Assays)

Step 4

Lead Optimization
(SAR Studies)

Step 5

Preclinical Candidate

(e.g., Vicriviroc)
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Caption: Role of the core scaffold in CCR5 antagonist development.

In summary, benzyl 4-amino-4-methylpiperidine-1-carboxylate is a valuable synthetic
intermediate for drug discovery and development. Its structure provides a rigid and versatile
platform for the synthesis of complex molecules targeting critical biological pathways,
particularly in the field of antiviral research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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